3-(Pyrrolidin-2-yl)phenol
Description
Significance of the Pyrrolidine (B122466) and Phenol (B47542) Scaffolds in Organic Chemistry
The pyrrolidine scaffold , a five-membered saturated nitrogen heterocycle, is a recurring motif in a vast number of natural products, alkaloids, and synthetic drugs. nih.govresearchgate.net Its significance stems from several key features:
Three-Dimensionality : Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring provides a defined three-dimensional architecture. This spatial complexity is crucial for precise interactions with the intricate binding sites of biological targets like enzymes and receptors. nih.gov
Stereochemistry : The pyrrolidine ring can contain multiple stereocenters, leading to a variety of stereoisomers. The specific spatial arrangement of substituents can dramatically influence a molecule's biological activity and selectivity. nih.gov
The phenol scaffold , characterized by a hydroxyl group directly attached to an aromatic ring, is another cornerstone of drug design and natural product chemistry. mdpi.com Its importance is underscored by its presence in essential medicines and biologically active compounds.
Hydrogen Bonding : The hydroxyl group of a phenol is a potent hydrogen bond donor and acceptor, enabling strong interactions with biological macromolecules. nih.gov
Acidity : Phenols are more acidic than aliphatic alcohols, allowing them to exist as phenolate (B1203915) ions under physiological conditions, which can be critical for receptor binding.
Aromatic Interactions : The benzene (B151609) ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are fundamental to molecular recognition processes.
Redox Activity : The phenolic group can participate in redox reactions, imparting antioxidant properties to many molecules containing this feature. nih.gov
The combination of these two scaffolds in 3-(Pyrrolidin-2-yl)phenol creates a molecule with a unique topographical and electronic profile, suggesting a rich potential for biological investigation.
Research Rationale and Scope of Investigation for this compound
The primary rationale for investigating this compound lies in its structural analogy to known bioactive compounds, particularly those targeting the central nervous system (CNS). The 3-hydroxyphenyl moiety, in particular, is a well-established pharmacophore for ligands of dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets for treating a range of neurological and psychiatric disorders.
The scope of investigation for a molecule like this compound typically encompasses several areas:
Synthetic Methodologies : Developing efficient and stereoselective methods to synthesize the compound and its derivatives is a fundamental aspect of its chemical investigation. Research in this area may explore reactions such as the addition of phenols to cyclic imines.
Pharmacological Profiling : A key focus is to screen the compound for activity against various biological targets, with a particular emphasis on CNS receptors due to its structural motifs.
Structure-Activity Relationship (SAR) Studies : Once an initial activity is identified, researchers synthesize and test a series of related analogues to understand how modifications to the pyrrolidine or phenol ring affect potency and selectivity. This helps in optimizing the lead compound.
Below is a table summarizing the basic physicochemical properties of the hydrochloride salt of this compound.
| Property | Value |
| CAS Number | 1894060-74-2 |
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| Appearance | Solid |
Overview of Key Academic Research Trajectories
While specific, in-depth research published exclusively on this compound is limited, the research trajectories for closely related structures provide a clear indication of its potential areas of application. The primary lines of investigation for aryl-pyrrolidine compounds focus on their interaction with key neurotransmitter systems.
Dopamine Receptor Ligands: A significant body of research has demonstrated that compounds containing a 3-hydroxyphenyl group attached to a nitrogen heterocycle often exhibit affinity for dopamine receptors. For instance, Fenoldopam, a selective dopamine D1 receptor partial agonist, features a 1-(4-hydroxyphenyl)-tetrahydrobenzazepine structure, highlighting the importance of the hydroxyl-substituted aromatic ring for dopaminergic activity. drugbank.comnih.govrndsystems.com The research into such compounds aims to develop agents for conditions like hypertension and Parkinson's disease. nih.gov The investigation of this compound would logically follow this trajectory, exploring its potential as a modulator of dopamine receptor activity. nih.gov
Serotonin (5-HT) Receptor Ligands: Another major research avenue for this class of compounds is the modulation of serotonin receptors. Numerous studies have shown that aryl-pyrrolidine derivatives can act as potent and selective ligands for various 5-HT receptor subtypes. For example, certain 3-(pyrrolidinyl)indole derivatives have been developed as highly selective agonists for the 5-HT1D receptor, with potential applications as anti-migraine agents. nih.gov Similarly, a derivative of 3-(pyrrolidine-1-sulfonyl)phenol, known as SB-269970, was identified as a potent and selective 5-HT7 receptor antagonist. nih.gov These findings strongly support the rationale for investigating this compound and its derivatives for activity across the diverse family of serotonin receptors, which are implicated in depression, anxiety, and other mood disorders. youtube.com
The table below summarizes the biological targets of some representative compounds containing either a pyrrolidine or a phenol scaffold, illustrating the research context for this compound.
| Compound/Derivative Class | Scaffold(s) | Biological Target/Activity | Potential Application |
| Fenoldopam | Phenyl, Azepine | Dopamine D1 Receptor Agonist drugbank.comnih.govrndsystems.com | Antihypertensive nih.gov |
| SB-269970 | Phenol, Pyrrolidine | Serotonin 5-HT7 Receptor Antagonist nih.gov | CNS Disorders |
| 3-[2-(Pyrrolidin-1-yl)ethyl]indoles | Pyrrolidine, Indole | Serotonin 5-HT1D Receptor Agonist nih.gov | Antimigraine nih.gov |
| 3-Aryl-3-pyrrolidinols | Phenol, Pyrrolidine | General CNS Activity acs.org | CNS Disorders acs.org |
| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | Pyrrolinone | Antioxidant (Radical Scavenging) nih.gov | Antioxidant Therapy |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-12H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELUURJNITILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Routes for 3-(Pyrrolidin-2-yl)phenol Core
The construction of the fundamental this compound framework relies on several key synthetic transformations.
The formation of the pyrrolidine (B122466) ring is a cornerstone of the synthesis. A common strategy involves the cyclization of acyclic precursors. nih.gov For instance, intramolecular cyclization of suitable amino alcohols can be promoted by reagents like sodium hydride in dimethylformamide (DMF). nih.gov Another approach is the N-heterocyclization of primary amines with diols, catalyzed by an iridacycle complex, which can produce a variety of five-membered cyclic amines. organic-chemistry.org
The intramolecular Schmidt reaction of ω-azido carboxylic acids, promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), provides a pathway to 2-substituted pyrrolidines. organic-chemistry.org Furthermore, ring-closing metathesis using catalysts like the Grubbs catalyst, followed by hydrogenation, is another effective method for constructing the pyrrolidine skeleton from alkene precursors. nih.gov
| Cyclization Method | Catalyst/Reagent | Precursor Type | Reference |
| Intramolecular Cyclization | Sodium Hydride | Amino alcohol | nih.gov |
| N-Heterocyclization | Iridacycle complex | Primary amine and diol | organic-chemistry.org |
| Intramolecular Schmidt Reaction | Tf₂O | ω-azido carboxylic acid | organic-chemistry.org |
| Ring-Closing Metathesis | Grubbs catalyst | Diene | nih.gov |
The introduction of the phenol (B47542) group is another critical step. One method involves the reaction of 3-arylidene-1-pyrrolines with phenols to yield 2-arylpyrrolidines, where the phenol fragment is introduced at the 2-position of the pyrrolidine ring. researchgate.net In some cases, the synthesis starts with a precursor already containing a protected phenol or a group that can be converted to a phenol, such as a methoxy (B1213986) group, which is later deprotected using reagents like boron trifluoride. acs.org
Palladium-catalyzed reactions have become a powerful tool for forming the C-C or C-N bonds necessary for constructing the this compound scaffold. A notable example is the palladium-catalyzed hydroarylation of pyrrolines, which allows for the direct coupling of an aryl group (including phenols or their precursors) to the pyrrolidine ring. researchgate.netnih.govchemrxiv.org This method can be used to directly synthesize 3-aryl pyrrolidines, which are valuable structures in medicinal chemistry. researchgate.netnih.govchemrxiv.org
Another palladium-catalyzed approach is the enantioselective α-arylation of N-Boc pyrrolidine. acs.org This process involves the deprotonation of N-Boc pyrrolidine, followed by transmetalation and a Negishi coupling with an aryl bromide. acs.org Furthermore, a palladium(II)-catalyzed enantioselective synthesis has been described where an intramolecular nucleopalladation of a tethered amine forms the pyrrolidine ring and a quinone methide intermediate, which is then trapped by a nucleophile. nih.gov
| Palladium-Catalyzed Reaction | Key Features | Reference |
| Hydroarylation of Pyrrolines | Direct arylation of the pyrrolidine ring. | researchgate.netnih.govchemrxiv.org |
| Enantioselective α-Arylation | Utilizes Negishi coupling for asymmetric synthesis. | acs.org |
| Intramolecular Nucleopalladation | Forms pyrrolidine ring and a reactive intermediate. | nih.gov |
Nucleophilic aromatic substitution (SɴAr) presents another avenue for the synthesis of phenol-containing pyrrolidines. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a pyrrolidine nucleophile could potentially displace a suitable leaving group (e.g., a halide) on a substituted phenol ring, particularly if the ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.comnih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. libretexts.orgnih.gov
Asymmetric Synthesis and Stereoselective Approaches
Controlling the stereochemistry at the C2 position of the pyrrolidine ring is crucial for the biological activity of many this compound derivatives.
Asymmetric synthesis of the pyrrolidine ring can be achieved using chiral auxiliaries or chiral catalysts. Chiral auxiliaries, such as those derived from (S)-1-(1-naphthyl)ethylamine, can be used to direct the stereochemical outcome of reactions like the vinylogous Mukaiyama aldol (B89426) reaction to produce spiro derivatives with high diastereoselectivity. core.ac.uk
The use of chiral catalysts is a more efficient approach. For example, chiral pyrrolidine-based catalysts have been employed in direct asymmetric Mannich-type reactions to synthesize functionalized amino acids and other chiral building blocks. acs.org Furthermore, chiral 1,5-N,N-bidentate ligands based on a spirocyclic skeleton of pyrrolidine oxazoline (B21484) have been used with copper(I) bromide to catalyze the asymmetric coupling of 2-naphthols, demonstrating the utility of chiral ligands in creating atropisomeric chirality. nih.gov The development of novel chiral pyrrolidine-based organocatalysts has been a significant area of research, leading to catalysts that can be tailored for specific asymmetric transformations. nih.gov
Diastereoselective Reactions, e.g., Nitro-Mannich Reaction
The construction of the pyrrolidine ring with specific stereochemistry is a critical challenge in the synthesis of this compound and its derivatives. Diastereoselective reactions, which control the relative stereochemistry at multiple stereocenters, are paramount. The Nitro-Mannich reaction has emerged as a powerful tool for this purpose.
The Nitro-Mannich reaction, involving the addition of a nitroalkane to an imine, creates two new stereocenters. This method has been successfully applied to the synthesis of substituted pyrrolidines with high levels of diastereoselectivity. nih.gov For instance, a one-pot nitro-Mannich/hydroamination cascade reaction, utilizing a combination of base and gold(I) catalysts, can produce pyrrolidines with three stereocenters in high yields and with excellent diastereoselectivity. nih.gov The reaction is thought to proceed through a transition state where a metal catalyst, such as copper(II), coordinates with the N-Boc-imine, while a base, like a samarium complex, generates a nitronate. This dual activation brings the reacting partners together in a specific orientation, preferentially leading to the syn-diastereomer. frontiersin.org
This strategy has been instrumental in the synthesis of complex, biologically active molecules. A notable application is the synthesis of a key intermediate for Nemonapride, an antipsychotic agent, where a syn-selective nitro-Mannich reaction establishes the crucial stereochemistry of the pyrrolidine ring. frontiersin.org Similarly, three-component reactions involving a 4-nitrobutyrate, a benzaldehyde, and an amine can yield highly substituted piperidines, a related N-heterocycle, in a diastereoselective manner without the need for a catalyst. frontiersin.org
Another relevant diastereoselective approach is the phenolic Mannich reaction. A three-component reaction between an electron-rich phenol, an amine, and a chiral α-N,N-dibenzylamino aldehyde can be tuned to produce either anti or syn vicinal diaminoalkyl phenols by controlling the reaction temperature. acs.org This temperature-dependent stereodivergence offers a versatile route to specific diastereomers. acs.org
Table 1: Examples of Diastereoselective Reactions for Pyrrolidine Synthesis
| Reaction Type | Catalysts/Reagents | Key Features | Product | Diastereomeric Ratio (dr) | Ref |
|---|---|---|---|---|---|
| Nitro-Mannich/Lactamization | Three-component cascade | Broad scope, high diastereoselectivity | Pyrrolidinone derivatives | High | nih.gov |
| Nitro-Mannich/Hydroamination | Base and Gold(I) | One-pot cascade, three stereocenters | Substituted pyrrolidines | Good to excellent | nih.gov |
| Reductive Nitro-Mannich | Hydride addition to nitroolefin | Assembles 1,2-diamine fragment | Piperidine (B6355638) precursor | High | frontiersin.org |
Enantioselective Methodologies
Achieving enantioselectivity, the preferential formation of one enantiomer over the other, is a cornerstone of modern pharmaceutical synthesis. For this compound, which is a chiral molecule, enantioselective methods are crucial for accessing the biologically active enantiomer.
Palladium-catalyzed reactions have been developed for the enantio- and diastereoselective synthesis of complex pyrrolidine structures. One such strategy involves the intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring and generates a quinone methide intermediate that can be trapped by a second nucleophile. nih.gov This process, using chiral ligands, yields products with high enantioselectivity. nih.gov
Another powerful approach is the asymmetric intramolecular N-allylation. Using a cationic Ruthenium complex with a chiral picolinic acid derivative as a catalyst, ω-amino allylic alcohols can undergo dehydrative cyclization to form a variety of chiral N-heterocycles, including pyrrolidines, with excellent enantiomer ratios (up to >99:1). lookchem.com This method is notable for its high substrate-to-catalyst ratio, making it highly efficient. lookchem.com
Chemoenzymatic strategies also provide a valuable route to enantiopure building blocks. For example, immobilized lipase (B570770) from Pseudomonas cepacia can be used for the enantioselective deacylation of racemic 3-acetoxy-2-pyrrolidinones, yielding the corresponding 3-hydroxy-2-pyrrolidinones in high enantiomeric excess. doi.org The development of novel pyrrolidine-based bifunctional organocatalysts, which themselves are chiral, is another significant area of research. These catalysts are designed to promote a wide range of transformations in an enantioselective manner. nih.gov
Table 2: Selected Enantioselective Methods for Pyrrolidine Synthesis
| Method | Catalyst System | Key Transformation | Enantioselectivity (ee) | Ref |
|---|---|---|---|---|
| Palladium-Catalyzed Difunctionalization | Pd(CH₃CN)₂Cl₂, CuCl, PrQuinox | Intramolecular aminopalladation/intermolecular nucleophilic attack | High | nih.gov |
| Asymmetric N-Allylation | Cationic CpRu complex with chiral picolinic acid derivative | Dehydrative intramolecular cyclization | Up to >99:1 er | lookchem.com |
| Chemoenzymatic Deacylation | Immobilized lipase from Pseudomonas cepacia | Enantioselective alcoholysis of racemic acetoxy-lactams | High | doi.org |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. This involves strategies that maximize efficiency, minimize waste, and use less hazardous substances. jocpr.comnih.gov
Atom-Economical and High-Yielding Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful.
Addition and cycloaddition reactions are classic examples of atom-economical processes. For instance, the Diels-Alder reaction can be a highly atom-efficient way to construct cyclic systems. jocpr.com In the context of pyrrolidine synthesis, catalytic hydrogenation of a precursor is another example where all the atoms of the hydrogen molecule are incorporated into the product. jocpr.com Methodologies like the dehydrative intramolecular N-allylation are considered atom-economical because the only byproduct is water. lookchem.com The goal is to design synthetic routes that avoid the use of stoichiometric reagents that end up as waste, even if the chemical yield is high. primescholars.com
Sustainable Catalyst Development
The development of sustainable catalysts is crucial for green synthesis. This includes the use of non-toxic, earth-abundant metals, heterogeneous catalysts that can be easily recovered and recycled, and organocatalysts.
For phenolic compounds, catalysts based on V₂O₅ and TiO₂ have been studied for alkylation reactions, with a focus on improving activity and selectivity. researchgate.net In heterocyclic synthesis, solid acid catalysts like Amberlyst 15®, a sulfonated polystyrene resin, have proven to be efficient, inexpensive, non-toxic, and recyclable catalysts for a variety of reactions. cu.edu.eg Their heterogeneous nature simplifies product purification and allows for reuse, which is beneficial for both environmental and economic reasons. cu.edu.eg The development of recyclable fluorous-tagged organocatalysts for pyrrolidine synthesis also represents a step towards more sustainable processes, as the catalyst can be recovered through solid-phase extraction. nih.gov
Industrial Production Methodologies
Translating a laboratory-scale synthesis to industrial production requires robust, scalable, and safe methodologies. Continuous flow processing is increasingly being adopted by the pharmaceutical industry as an alternative to traditional batch manufacturing.
Continuous Flow Processes and Microreactor Technology
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. jst.org.in This technology offers significant advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and easier scalability. beilstein-journals.orgmdpi.com
The small volume of microreactors allows for the safe handling of hazardous reagents and highly exothermic or explosive reactions. beilstein-journals.org For example, reactions involving organolithium reagents or hydrazine, which can be dangerous on a large scale in batch reactors, can be performed safely under flow conditions. beilstein-journals.orgmdpi.com This technology has been used for the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its potential to streamline production. mdpi.com The synthesis of meta-substituted phenol derivatives has been successfully demonstrated using capillary microreactors, significantly reducing reaction times compared to batch systems. researchgate.net The ability to automate and integrate multiple reaction and purification steps into a single continuous process represents a paradigm shift in pharmaceutical manufacturing, moving towards more efficient and sustainable production. jst.org.in
Scale-Up Considerations and Challenges
The industrial-scale synthesis of this compound is a multi-faceted endeavor where numerous challenges must be addressed. These range from the choice of synthetic route and catalyst management to purification of the final product and ensuring stereochemical integrity.
A common strategy for constructing the 2-arylpyrrolidine core involves the coupling of a pyrrolidine precursor with an aryl Grignard reagent, followed by reduction and deprotection steps. An alternative prominent method is the hydrogenation of a corresponding pyrrole (B145914) derivative. Each of these steps, when scaled up, introduces specific challenges that must be methodically overcome.
Catalyst performance and longevity are also paramount in hydrogenation-based routes. The choice of catalyst, typically a noble metal like platinum, ruthenium, or rhodium on a support, can dramatically impact the reaction's efficiency and economics. orgsyn.orgresearchgate.net Catalyst deactivation due to poisoning by the nitrogen-containing substrate or by-products is a significant concern in industrial settings, necessitating robust catalyst systems and potentially continuous processing to maintain activity over long periods. orgsyn.org
The final purification of this compound is another critical challenge. The molecule's polarity, stemming from the presence of both a phenolic hydroxyl group and a secondary amine, can complicate isolation and purification. researchgate.net Crystallization, a preferred method for purification at an industrial scale, may be difficult to achieve and control for such a molecule. Issues such as polymorphism, where the compound can exist in different crystalline forms with varying physical properties, must be carefully managed to ensure product consistency.
Furthermore, if a specific stereoisomer of this compound is required, maintaining chiral purity throughout the multi-step synthesis is a formidable challenge. The use of chiral auxiliaries or catalysts is common, but their removal and the separation of diastereomers can be complex and costly at a large scale. The potential for racemization during various steps, particularly under harsh acidic or basic conditions, must be carefully evaluated and mitigated.
The table below summarizes some of the key challenges encountered during the scale-up of synthesizing functionalized pyrrolidines and potential strategies for mitigation.
| Challenge | Potential Mitigation Strategies |
| Side Reaction Formation | Optimization of reaction conditions (temperature, pressure, stoichiometry), use of continuous flow reactors to minimize residence time and side reactions. |
| Catalyst Deactivation | Selection of robust and poison-resistant catalysts, catalyst screening for optimal performance, implementation of continuous flow systems for consistent catalyst activity. |
| Purification of Polar Product | Development of robust crystallization processes, screening of various solvent systems, use of specialized chromatography for challenging separations. |
| Chiral Purity Control | Use of highly selective chiral catalysts or auxiliaries, optimization of reaction conditions to prevent racemization, development of efficient methods for diastereomer separation. |
| Protecting Group Removal | Screening for mild and selective deprotection reagents, optimization of deprotection conditions to avoid product degradation, use of enzymatic or catalytic deprotection methods. |
The following interactive table provides an illustrative comparison of different catalytic systems that could be employed for the hydrogenation step in the synthesis of pyrrolidine derivatives, based on data from analogous systems.
| Catalyst | Support | Reaction Conditions | Key Findings | Reference |
| Pt/V | Hydroxyapatite (HAP) | Continuous flow, solvent-free | High yield (up to 89.41%) and excellent stability over 100 hours of operation. The synergistic effect between Pt and V enhances performance. | orgsyn.org |
| Ru | Carbon | Batch, 10 bar H₂, 25-60 °C | Effective for hydrogenation, but catalyst poisoning by nitrogen-containing compounds can be an issue, affecting reusability. | researchgate.net |
| B(C₆F₅)₃ | None (Homogeneous) | 40 °C, with H₂ acceptor | Metal-free dehydrogenation of pyrrolidines to pyrroles, which can be a reverse reaction to consider. Mild conditions, but requires a stoichiometric acceptor. |
Chemical Reactivity and Transformation Studies
Reactions of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring in 3-(Pyrrolidin-2-yl)phenol is a saturated heterocycle containing a secondary amine. This structural feature is the primary site for various chemical transformations.
Oxidation Reactions
The pyrrolidine moiety is susceptible to oxidation, particularly at the carbon atom adjacent to the nitrogen (the δ-position). This can lead to the formation of an iminium intermediate, which can subsequently undergo further reactions. For instance, in complex molecules containing a pyrrolidine ring, cytochrome P450-mediated oxidation can result in δ-oxidation, leading to ring opening to form an aminoaldehyde intermediate. nih.gov This intermediate can then participate in intramolecular reactions.
While specific studies on the oxidation of this compound are not extensively documented, the general reactivity of the pyrrolidine ring suggests it can be oxidized to the corresponding lactam, 1-(3-hydroxyphenyl)-5-oxopyrrolidine, using appropriate oxidizing agents.
Table 1: Potential Oxidation Reactions of the Pyrrolidine Moiety
| Reactant | Reagent/Conditions | Expected Product |
|---|---|---|
| This compound | Mild Oxidizing Agent (e.g., MnO₂) | 3-(1H-Pyrrol-2-yl)phenol |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 1-(3-Hydroxyphenyl)-5-oxopyrrolidine |
Reduction Reactions
The pyrrolidine ring in this compound is already in a reduced state as it is a saturated heterocycle. Therefore, reduction reactions are not typically applicable to the pyrrolidine ring itself. However, if the pyrrolidine ring were to be first oxidized to an unsaturated derivative, such as a pyrroline (B1223166) or pyrrole (B145914), subsequent reduction back to a pyrrolidine would be a feasible transformation. For example, 2-pyrrolidinones can undergo reduction reactions. researchgate.net
Ring-Opening and Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a powerful technique for the synthesis of cyclic alkenes, including five-membered rings like pyrrolines. organic-chemistry.orgwikipedia.org This reaction typically involves the use of a ruthenium-based catalyst, such as a Grubbs' catalyst, to facilitate the intramolecular metathesis of a diene. organic-chemistry.orgorgsyn.org While RCM is generally used for synthesis rather than a transformation of a pre-existing pyrrolidine ring, related ring-opening metathesis (ROM) or relay ring-opening/ring-closing metathesis (RROM/RCM) strategies could potentially be employed if the pyrrolidine ring were part of a more complex, strained bicyclic system. rsc.org For instance, N-Boc-3-pyrroline can be synthesized via RCM of N-Boc-diallylamine. orgsyn.org
Reactions of the Phenolic Moiety
The phenolic hydroxyl group in this compound is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comrefinerlink.comucalgary.ca This high reactivity is due to the ability of the hydroxyl group to donate electron density to the aromatic ring, stabilizing the intermediate carbocation (arenium ion). byjus.com
Oxidation Reactions (e.g., Quinone Formation)
Phenols can be oxidized to form quinones. libretexts.orglibretexts.org For example, phenol (B47542) can be oxidized to p-benzoquinone using oxidizing agents like chromic acid or Fremy's salt. libretexts.orglibretexts.org The formation of o-quinones is also possible. nih.gov The presence of an electron-donating group on the phenol can facilitate this oxidation. nih.gov Given this, the phenolic moiety of this compound could potentially be oxidized to the corresponding o- or p-quinone, depending on the reaction conditions and the directing influence of the pyrrolidinyl substituent. The oxidation of catechols or hydroquinones to quinones is a reversible process. nih.gov
Table 3: Potential Oxidation Products of the Phenolic Moiety
| Reactant | Reagent/Conditions | Potential Product |
|---|---|---|
| This compound | Oxidizing Agent (e.g., Fremy's salt) | 3-(Pyrrolidin-2-yl)cyclohexa-2,5-diene-1,4-dione (a p-quinone) or 3-(Pyrrolidin-2-yl)cyclohexa-3,5-diene-1,2-dione (an o-quinone) |
Inter-Moiety Reactivity and Functional Group Interconversions
The this compound molecule contains two key reactive moieties: the phenolic hydroxyl group and the secondary amine of the pyrrolidine ring. Both sites can undergo a variety of functional group interconversions, allowing for the synthesis of diverse derivatives.
The phenolic -OH group can be readily alkylated to form ethers. A key example is the alkylation of a phenol with 1-(3-chloropropyl)pyrrolidine (B1588886) to generate an ether linkage, a crucial step in the synthesis of the drug cediranib. figshare.com The reactivity of the phenol ring, being electron-rich, also allows for electrophilic substitution reactions such as ortho-amination or arylation, often directed by copper catalysts. nih.gov
The pyrrolidine nitrogen, as a secondary amine, is nucleophilic and can participate in reactions such as acylation to form amides or alkylation to form tertiary amines. fiveable.me The N-H group can be protected, for example with a tert-butyloxycarbonyl (Boc) group, which also enhances the acidity of the adjacent C-H bond, facilitating α-functionalization. acs.orgresearchgate.net
The pyrrolidine ring itself can be synthesized or modified through various transformations. Ring contraction of piperidine (B6355638) derivatives has been shown to selectively yield pyrrolidin-2-ones. nih.gov Functional group interconversions can also involve oxidation and reduction. The oxidation of primary alcohols to aldehydes or carboxylic acids and the reduction of carbonyl compounds back to alcohols are fundamental transformations that can be applied to substituents on the core scaffold. solubilityofthings.comimperial.ac.uk For example, a carboxylic acid group on the pyrrolidine ring can be esterified using reagents like diazomethane. nih.gov
Table 2: Summary of Functional Group Interconversions
| Moiety | Reagents/Conditions | Transformation | Product Functional Group | Ref |
|---|---|---|---|---|
| Phenolic -OH | 1-(3-chloropropyl)pyrrolidine, Base | O-Alkylation | Ether | figshare.com |
| Phenolic Ring | Cu(OAc)₂, O-benzoylhydroxylamines | ortho-Amination | ortho-Amino phenol | nih.gov |
| Pyrrolidine N-H | Acyl chloride | N-Acylation | Amide | fiveable.me |
| Pyrrolidine N-H | Alkyl halide, Base | N-Alkylation | Tertiary amine | fiveable.me |
| Pyrrolidine C-α to N | s-BuLi, Electrophile (e.g., Ar-Br) | α-Arylation | α-Aryl pyrrolidine | acs.org |
| Piperidine Derivative | Oxidant (e.g., TEMPO, I₂) | Ring Contraction | Pyrrolidin-2-one | nih.gov |
| Carboxylic Acid | Diazomethane (CH₂N₂) | Esterification | Methyl Ester | nih.gov |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving the this compound scaffold is crucial for controlling reaction outcomes and designing new synthetic routes.
Mechanistic studies have provided significant insights into several key transformations.
Phenol Alkylation: The mechanism for the alkylation of a phenol by 1-(3-chloropropyl)pyrrolidine has been investigated. It was determined that the reaction does not proceed via direct nucleophilic substitution. Instead, the process involves a slow, intramolecular cyclization of the chloropyrrolidine to form a highly reactive azetidinium ion (4-azoniaspiro[3.4]octane). This strained intermediate is then rapidly attacked by the phenoxide nucleophile to yield the final ether product. The azetidinium ion was successfully isolated as its tetraphenylborate (B1193919) salt, and its competence as an intermediate was confirmed by its fast reaction with the phenol. figshare.com
Palladium-Catalyzed Carboamination: The Pd-catalyzed reaction of arylthianthrenium triflates to form pyrrolidine derivatives has been studied mechanistically. Evidence suggests that the reaction proceeds through a syn-heteropalladation pathway. organic-chemistry.org This involves the oxidative addition of the aryl triflate to the Pd(0) catalyst, followed by coordination of the alkene and subsequent migratory insertion and reductive elimination steps. organic-chemistry.org
Ring Contraction of Piperidines: The selective synthesis of pyrrolidin-2-ones or 3-iodopyrroles from N-substituted piperidines involves a complex cascade of reactions. The proposed mechanism for the formation of pyrrolidin-2-ones involves a domino process that begins with the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. This is followed by its conversion to a carboxylic acid, subsequent decarboxylation, and finally, an ipso-oxidation step to yield the pyrrolidin-2-one product. nih.gov The selectivity between the pyrrolidin-2-one and the 3-iodopyrrole is controlled by the specific choice of oxidant and additives. nih.gov
While detailed computational transition state analyses for reactions involving the specific this compound compound are not extensively reported in the provided literature, the elucidation of reaction pathways implies specific transition states. For example, the formation of the azetidinium ion in phenol alkylation proceeds through a transition state involving intramolecular nucleophilic attack of the pyrrolidine nitrogen onto the carbon bearing the chlorine atom. figshare.com Similarly, the steps in palladium-catalyzed cross-coupling cycles, such as oxidative addition and reductive elimination, involve well-studied transition state geometries. organic-chemistry.org Rearrangement reactions, which are a class of functional group interconversions, are often dictated by the stability of the transition states leading to intermediate carbocations or other reactive species. solubilityofthings.com The development of stereoselective methodologies, such as the enantioselective α-arylation of pyrrolidine, inherently relies on the energetic differences between diastereomeric transition states, which are controlled by the interaction of the substrate, reagents, and the chiral catalyst or ligand. acs.org
Derivatives and Structural Analogs Research
Design Principles for Derivative Synthesis
The introduction of different substituents onto the 3-(Pyrrolidin-2-yl)phenol scaffold can profoundly impact its electronic properties, conformation, and ability to engage in molecular recognition.
Phenolic Ring Substituents: Modifications to the phenolic ring can alter the acidity of the hydroxyl group, its hydrogen bonding capability, and its susceptibility to metabolic oxidation. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) increase the electron density of the ring, which can enhance reactivity in some cases. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the electron density and increase the acidity of the phenolic proton. These changes are critical as the phenol (B47542) group often acts as a key hydrogen bond donor or acceptor in interactions with biological targets. nih.govacs.org
Pyrrolidine (B122466) Ring Substituents: The pyrrolidine ring's nitrogen atom is a key feature, providing basicity and a point for hydrogen bonding. nih.gov Substituents on the nitrogen (N-substitution) or the carbon atoms of the ring can influence the compound's basicity, lipophilicity, and steric profile. nih.govfrontiersin.org For instance, N-alkylation can alter the compound's pKa and steric bulk, which can affect its binding affinity and selectivity for a target. The stereochemistry of the pyrrolidine ring is also crucial, as different stereoisomers can exhibit distinct biological profiles due to the specific three-dimensional arrangements required for interaction with chiral biological macromolecules. nih.gov
Table 1: Predicted Effects of Substituents on Core Moieties
| Moiety | Substituent Type | Example Substituent | Predicted Effect on Reactivity/Recognition |
|---|---|---|---|
| Phenolic Ring | Electron-Donating Group (EDG) | -OCH3, -CH3 | Decreases acidity of OH; may increase susceptibility to oxidation. |
| Electron-Withdrawing Group (EWG) | -Cl, -CF3, -NO2 | Increases acidity of OH; alters hydrogen bonding potential. | |
| Pyrrolidine Ring | N-Alkylation | -CH3, -C2H5 | Increases steric bulk; modifies basicity and lipophilicity. |
| C-Substitution | -OH, -F | Introduces new hydrogen bonding points; alters conformation. |
Bioisosteric Replacements
Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of creating a new compound that has similar biological activity but improved properties. cambridgemedchemconsulting.com This is a common strategy to address issues like metabolic instability, toxicity, or poor pharmacokinetics. cambridgemedchemconsulting.combaranlab.org
Phenol Bioisosteres: The phenolic hydroxyl group is often a site of rapid metabolism (e.g., glucuronidation or sulfation), which can lead to poor bioavailability. google.com Replacing the phenol with a bioisostere can mitigate this while preserving the key interactions. Common replacements for a phenol group include other acidic functional groups or various heterocyclic rings that can mimic its hydrogen bonding and electronic characteristics. cambridgemedchemconsulting.com
Pyrrolidine Ring Bioisosteres: While the pyrrolidine ring itself is a versatile scaffold, in some contexts, it may be replaced with other five- or six-membered nitrogen-containing heterocycles (e.g., piperidine (B6355638), thiazolidine) to explore different spatial arrangements and physicochemical properties. baranlab.org
Table 2: Common Bioisosteric Replacements for the Phenol Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Maintains acidic proton and H-bonding; alters pKa and polarity. |
| Tetrazole | Acts as an acidic proton source; metabolically stable. | |
| Hydroxamic Acid (-CONHOH) | Mimics H-bonding properties; can act as a metal chelator. | |
| N-acyl Sulfonamide (-CONHSO2R) | Provides an acidic proton; metabolically robust. | |
| Heterocycles (e.g., 3-hydroxypyridine) | Mimics H-bonding and aromatic character; alters metabolic profile. |
Synthesis of Novel Analogs
The synthesis of new analogs of this compound involves targeted chemical modifications at different positions of the molecule. Synthetic strategies often build upon established methods for the functionalization of pyrrolidines and phenols. nih.govmdpi.com
The pyrrolidine scaffold offers multiple sites for modification, allowing for the generation of a diverse library of analogs. frontiersin.orgresearchgate.net
N-Functionalization: The secondary amine of the pyrrolidine ring is a common site for modification. It can be readily alkylated or acylated to introduce a wide variety of substituents. These modifications can alter the compound's polarity, basicity, and steric properties, which can significantly influence its biological activity. nih.gov
C-Functionalization: Introducing substituents onto the carbon atoms of the pyrrolidine ring can create new chiral centers and allow for the exploration of new interaction points with a biological target. Synthetic routes often start from functionalized precursors like 4-hydroxyproline to access C4-substituted pyrrolidines. mdpi.com Ring-closing metathesis and cycloaddition reactions are also powerful methods for constructing substituted pyrrolidine rings from acyclic precursors. mdpi.comnih.gov
The phenolic ring can be modified to fine-tune the electronic and steric properties of the molecule. nih.gov
O-Alkylation/Acylation: The phenolic hydroxyl group can be converted to an ether or an ester. This modification removes the acidic proton and eliminates the group's hydrogen bond donating ability, which can be used to probe the importance of this feature for biological activity. nih.gov
Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions to introduce substituents at the positions ortho- and para- to the hydroxyl group. These modifications directly impact the electronic environment of the ring and the acidity of the phenol. nih.gov
In the core structure of this compound, the pyrrolidine and phenolic rings are directly connected. A "linker region" is therefore not present. However, synthetic strategies can be employed to create analogs where a linker is inserted between these two core fragments. This can be achieved by synthesizing molecules where a flexible or rigid chain (e.g., -CH2-, -CH2-O-, -C(O)NH-) separates the pyrrolidine and phenyl moieties. Modifying the length, rigidity, and chemical nature of such a linker would allow for extensive exploration of the optimal spatial orientation of the two rings for biological activity. Furthermore, synthesizing positional isomers, such as 2-(Pyrrolidin-2-yl)phenol or 4-(Pyrrolidin-2-yl)phenol, represents another approach to modifying the linkage and understanding the geometric requirements for molecular recognition.
Functionalization for Specific Research Applications
The functionalization of the this compound core is a key strategy for creating specialized molecular tools to probe biological systems. The inherent reactivity of the phenolic hydroxyl group and the secondary amine of the pyrrolidine ring provide convenient handles for chemical modification. These modifications can convert the parent compound into fluorescent probes, affinity ligands, or photoaffinity labels, enabling detailed investigation of its molecular targets and mechanisms of action.
Key functionalization strategies include:
Attachment of Fluorophores: The phenolic hydroxyl group can be etherified or esterified with moieties containing a fluorescent reporter group, such as coumarin or boron-dipyrromethene (BODIPY). nih.govmdpi.com This allows for the visualization and tracking of the molecule's distribution in living cells and tissues.
Biotinylation: Biotin can be covalently attached, typically via an amide linkage to the pyrrolidine nitrogen, to create an affinity probe. This allows for the isolation and identification of binding partners (e.g., target receptors or enzymes) from complex biological mixtures using streptavidin-coated beads.
Introduction of Reactive Groups: For target identification and covalent ligand development, photoreactive groups (e.g., benzophenones or diazirines) or electrophilic warheads (e.g., acrylamides) can be incorporated. These modifications enable irreversible labeling of the biological target upon activation, facilitating its identification and characterization.
These tailored functionalizations are invaluable for elucidating the compound's biological role, confirming its targets, and understanding its downstream effects.
Table 1: Examples of Functionalization Strategies for this compound
| Functionalization Type | Target Moiety on Scaffold | Reagent/Tag Example | Research Application |
|---|---|---|---|
| Fluorescent Labeling | Phenolic Hydroxyl or Pyrrolidine Amine | Dansyl Chloride, BODIPY-FL | Cellular imaging, Fluorescence microscopy |
| Affinity Probes | Pyrrolidine Amine | Biotin-NHS ester | Target protein pull-down and identification |
| Photoaffinity Labeling | Phenyl Ring | Benzophenone Isothiocyanate | Covalent labeling and identification of binding sites |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activity. By systematically modifying different parts of the molecule—the phenyl ring, the phenolic hydroxyl group, and the pyrrolidine ring—researchers can map the structural requirements for optimal interaction with a biological target.
For instance, in studies of related pyrrolidine-containing compounds, increasing the length of an alkyl chain at certain positions has been shown to enhance affinity for specific receptors. nih.gov Similarly, the introduction of substituents on the phenyl ring can dramatically alter binding affinity and selectivity. These studies are crucial for optimizing lead compounds into more potent and selective drug candidates.
Correlation of Structural Features with Molecular Interactions
The biological activity of this compound derivatives is dictated by a combination of non-covalent interactions with their target protein. Molecular docking and other computational studies on analogous structures help elucidate these interactions. nih.govmdpi.com
Hydrogen Bonding: The phenolic hydroxyl group is a critical hydrogen bond donor and acceptor. The secondary amine of the pyrrolidine ring acts as a hydrogen bond donor. These interactions are often essential for anchoring the ligand in the binding pocket of a target.
Aromatic Interactions: The phenyl ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site.
Hydrophobic Interactions: The aliphatic pyrrolidine ring and the carbon framework of the phenyl ring contribute to hydrophobic interactions, which are important for displacing water molecules from the binding pocket and increasing binding affinity.
Ionic Interactions: The pyrrolidine nitrogen is basic and can be protonated at physiological pH, allowing it to form an ionic bond (salt bridge) with an acidic residue (e.g., aspartate or glutamate) in the target protein.
SAR studies correlate specific structural modifications with changes in these interactions. For example, adding an electron-withdrawing group to the phenyl ring can modulate the acidity of the phenol, thereby strengthening or weakening its hydrogen bonding capacity.
Identification of Key Pharmacophores (Molecular Interaction Points)
A pharmacophore is a three-dimensional arrangement of essential molecular features required for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr For the this compound scaffold, a general pharmacophore model can be proposed based on its constituent functional groups. The identification of these key interaction points is a critical step in designing new molecules with similar or improved activity and for virtual screening of compound libraries. nih.gov
The key pharmacophoric features of this compound are:
Hydrogen Bond Donor (HBD): The phenolic -OH group.
Hydrogen Bond Acceptor (HBA): The oxygen atom of the phenolic -OH group.
Hydrogen Bond Donor (HBD): The N-H group of the pyrrolidine ring.
Positive Ionizable (PI): The basic nitrogen of the pyrrolidine ring, which can be protonated.
Aromatic Ring (AR): The centrally located phenyl ring.
The spatial relationship between these features is critical. Computational pharmacophore models derived from active analogs can provide precise distance and angular constraints, guiding the design of novel scaffolds that retain the necessary interaction points while possessing different core structures.
Table 2: Key Pharmacophoric Features of the this compound Scaffold
| Pharmacophore Feature | Structural Moiety | Potential Interaction Partner in Target |
|---|---|---|
| Hydrogen Bond Donor | Phenolic Hydroxyl (-OH) | Carbonyl oxygen, Aspartate, Glutamate |
| Hydrogen Bond Acceptor | Phenolic Oxygen (-O H) | Amine or Hydroxyl protons of amino acids |
| Hydrogen Bond Donor | Pyrrolidine Amine (-NH) | Carbonyl oxygen, Aspartate, Glutamate |
| Positive Ionizable | Pyrrolidine Nitrogen | Aspartic Acid, Glutamic Acid |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Coumarin |
| Boron-dipyrromethene (BODIPY) |
| Biotin |
| Dansyl Chloride |
| Biotin-NHS ester |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure, providing detailed insight into its electronic nature.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. This approach is widely used for optimizing molecular geometries and calculating the electronic and thermodynamic properties of organic compounds, including pyrrolidine (B122466) derivatives arabjchem.org.
For a molecule like 3-(Pyrrolidin-2-yl)phenol, a typical DFT study would begin with geometry optimization to find the lowest energy conformation. Using a functional, such as B3LYP, combined with a basis set (e.g., 6-31G*), researchers can calculate key parameters that define the molecule's electronic character and stability arabjchem.org. Such calculations have been successfully applied to various substituted pyrrolidinones to investigate their molecular properties arabjchem.org.
HOMO-LUMO Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability utupub.fi.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO utupub.fi. This analysis is a standard component of quantum chemical studies on heterocyclic organic compounds utupub.fi. For instance, in studies of pyrrolidine derivatives, the HOMO and LUMO energies are calculated to understand their electronic behavior and reactivity arabjchem.org. The table below illustrates the type of data obtained from such an analysis on related pyrrolidine compounds, where energies are typically given in atomic units (a.u.) or electron volts (eV) arabjchem.org.
| Compound (Example) | EHOMO (a.u.) | ELUMO (a.u.) | ΔE (a.u.) | Dipole Moment (μ, Debye) |
|---|---|---|---|---|
| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.2324 | -0.0058 | 0.2266 | 4.1691 |
| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.2239 | 0.0244 | 0.2483 | 5.2577 |
| (2-pyridin-4-yl-ethyl]thio}acetic acid (PTA) | -0.2366 | -0.0245 | 0.2122 | 4.4754 |
This table presents example data from a study on substituted pyrrolidinones to illustrate the outputs of quantum chemical calculations. Data sourced from arabjchem.org.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other species. It is mapped onto the electron density surface of a molecule to visualize its charge distribution. The MEP reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting sites of chemical reactions and intermolecular interactions like hydrogen bonding utupub.fi.
The MEP surface is color-coded, where red typically indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack) utupub.fi. For this compound, an MEP analysis would likely show a negative potential around the phenolic oxygen and a positive potential near the hydroxyl and amine hydrogens, identifying them as key sites for interaction.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, which is essential for understanding conformational changes and ligand-protein interactions nih.govnih.gov.
Conformational Analysis and Flexibility
Molecules, particularly those with single bonds, are not static but exist as an ensemble of different conformations. MD simulations are powerful tools for exploring the conformational landscape of a molecule, revealing its flexibility and preferred shapes in solution nih.gov. For a molecule like this compound, which contains a flexible pyrrolidine ring and a rotatable bond connecting it to the phenol (B47542) group, MD simulations can identify the most stable conformers and the energy barriers between them. This information is critical as the biological activity of a ligand often depends on its ability to adopt a specific conformation to fit into a protein's binding site nih.gov.
Ligand-Protein Dynamics
Understanding how a ligand binds to and interacts with a target protein is fundamental in drug discovery. MD simulations can model the dynamic process of a ligand interacting with a protein, providing insights that static docking models cannot researchgate.net. These simulations can assess the stability of a ligand-protein complex over time, analyze the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding, and observe conformational changes in both the ligand and the protein upon binding researchgate.net.
In Silico Prediction of Molecular Properties
In modern drug discovery and chemical research, in silico techniques are indispensable for predicting the properties of molecules before their synthesis, thereby saving significant time and resources. These computational methods utilize the structure of a molecule to forecast its physicochemical characteristics, biological activity, and pharmacokinetic profile. For this compound, these predictions offer foundational insights into its potential behavior as a therapeutic agent.
Topological Descriptors and Cheminformatics
Cheminformatics uses a molecule's two-dimensional structure to calculate a variety of numerical descriptors. These descriptors, known as topological or molecular descriptors, quantify different aspects of the molecule's size, shape, and atomic composition. They are critical for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which correlate a compound's structure with its biological activity or physical properties, respectively. researchgate.net
For this compound, key molecular descriptors can be computationally generated to provide a profile of its fundamental properties. These descriptors are essential for predicting its behavior in biological systems.
Interactive Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C10H13NO | Indicates the elemental composition of the molecule. |
| Molecular Weight | 163.22 g/mol | Relates to the size of the molecule, influencing diffusion and absorption. |
| XLogP3 | 1.8 | A measure of lipophilicity, which affects membrane permeability and solubility. |
| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O); crucial for molecular interactions. |
| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) capable of accepting hydrogen bonds. |
| Rotatable Bond Count | 1 | Indicates molecular flexibility, which can influence receptor binding. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
Note: The data in this table is computationally generated and sourced from chemical databases.
Computational Assessment of Binding Affinities
A crucial step in evaluating a compound's therapeutic potential is to predict how strongly it will bind to a biological target, such as a protein receptor or enzyme. Computational methods provide a powerful means to assess this protein-ligand binding affinity. nih.govconsensus.app
The primary techniques used for this assessment are molecular docking and free energy calculations. consensus.app
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking algorithms generate numerous possible binding poses and use scoring functions to rank them. These scoring functions estimate the binding affinity by considering factors like intermolecular hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov
Machine Learning and Deep Learning: More recently, machine learning (ML) and deep learning (DL) models have been developed to predict binding affinity with increased accuracy. oup.com These models are trained on large databases of known protein-ligand complexes and their experimentally determined binding affinities. oup.com By learning from these vast datasets, algorithms like Random Forests (RF) and Convolutional Neural Networks (CNNs) can predict the binding affinity for new compounds based on their structural features. consensus.appoup.com
While specific binding affinity studies for this compound are not widely published, the computational approaches described allow for its theoretical evaluation against various biological targets. The results of such an analysis would typically be presented as a predicted binding energy (often in kcal/mol), where a more negative value indicates a stronger interaction.
Interactive Table 2: Illustrative Example of a Predicted Binding Affinity Report
| Biological Target | Computational Method | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Target Enzyme A | Molecular Docking (e.g., AutoDock) | -8.5 |
| Receptor Protein B | Molecular Docking (e.g., AutoDock) | -7.2 |
| Target Enzyme A | Machine Learning (e.g., RF-Score) | -8.9 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results for this compound. It demonstrates how predicted binding affinities would be reported from computational studies.
Advanced Pharmacokinetic Parameter Prediction (Computational)
Beyond binding affinity, the success of a drug candidate depends on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). In silico models are increasingly used to predict these properties early in the drug discovery process. researchgate.net
Advanced computational systems leverage machine learning algorithms and physiologically based pharmacokinetic (PBPK) models to forecast human clinical pharmacokinetics from a compound's structure alone. acs.orgnih.gov These models are trained on large datasets of existing drugs and their known pharmacokinetic parameters. biorxiv.org By applying machine learning algorithms to a wide array of chemical properties, it is possible to generate predictions for key parameters. acs.orgnih.gov
Key predicted pharmacokinetic parameters include:
Volume of Distribution at Steady State (Vss): Indicates the extent of a drug's distribution in body tissues versus plasma.
Clearance (CL): Measures the body's efficiency in eliminating the drug.
Terminal Half-life (t½): The time required for the drug concentration in the body to be reduced by half.
Fraction Unbound in Plasma (fu): The fraction of the drug that is not bound to plasma proteins and is therefore pharmacologically active.
Interactive Table 3: Predicted Human Pharmacokinetic Parameters (Illustrative)
| Parameter | Predicted Value | Significance |
|---|---|---|
| Volume of Distribution (Vss) | [Predicted Value, e.g., 1.5 L/kg] | Predicts the extent of drug distribution into tissues. |
| Clearance (CL) | [Predicted Value, e.g., 10 mL/min/kg] | Estimates the rate of drug removal from the body. |
| Half-life (t½) | [Predicted Value, e.g., 4 hours] | Determines dosing frequency. |
| Fraction Unbound in Plasma (fu) | [Predicted Value, e.g., 0.25] | Indicates the portion of the drug available to exert its effect. |
Note: The values in this table are illustrative examples of what a computational pharmacokinetic prediction would provide. Specific, validated data for this compound requires dedicated experimental or advanced modeling studies.
Molecular Interactions and Biological Target Studies
Identification of Molecular Targets
The identification of molecular targets for a compound is a critical step in drug discovery and development. For 3-(Pyrrolidin-2-yl)phenol, this involves exploring its binding affinity and interaction with various enzymes and receptors.
Enzyme Binding and Inhibition Studies
While direct and extensive enzyme inhibition data for this compound is not widely available in the public domain, studies on structurally related pyrrolidine (B122466) derivatives provide insights into its potential as an enzyme inhibitor. For instance, derivatives of pyrrolidine-2-one have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking studies on these derivatives have shown good binding affinity with AChE. nih.gov
In a study on pyrrolidine-2-one derivatives, compounds were designed to mimic the binding of the known AChE inhibitor donepezil (B133215). nih.gov The docking scores indicated a strong potential for inhibition, with some derivatives showing higher predicted affinity than donepezil itself. nih.gov This suggests that the pyrrolidine scaffold, a key feature of this compound, can be accommodated within the active site of AChE.
It is important to note that these are computational predictions on related, but distinct, molecules. Experimental validation through enzyme kinetics studies would be necessary to confirm the inhibitory activity and determine key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀) for this compound. The study of enzyme kinetics involves measuring the rate of an enzyme-catalyzed reaction and how this rate is affected by inhibitors, providing a quantitative measure of the inhibitor's potency.
Receptor Interaction Profiling
The interaction of a compound with various receptors is essential for its pharmacological profile. For this compound, its phenolic and pyrrolidine moieties suggest potential interactions with a range of receptor types. Phenolic compounds, in general, are known to interact with various receptors, including those involved in neurotransmission and cellular signaling.
Studies on pyrrolidine-2-one derivatives have explored their potential as anticonvulsant agents, suggesting interactions with targets in the central nervous system. researchgate.net For example, certain derivatives have shown protective effects in anticonvulsant models, and in vitro experiments have indicated inhibition of the Nav1.1 sodium channel. researchgate.net
While specific receptor interaction profiling for this compound is not extensively documented, its structural similarity to compounds with known central nervous system activity suggests that it may interact with neurotransmitter receptors or ion channels. Further experimental screening against a panel of receptors would be required to create a detailed interaction profile.
Protein-Ligand Interaction Mapping
Molecular docking and simulation studies are powerful tools for mapping the potential interactions between a ligand, such as this compound, and a protein target. These studies can predict the binding pose of the ligand within the protein's active site and identify the key amino acid residues involved in the interaction.
For example, molecular docking studies of pyrrolidine-2-one derivatives with acetylcholinesterase (PDB ID: 4EY7) have revealed potential binding modes. nih.gov These studies predict that the compounds can form stable complexes within the enzyme's active site. nih.gov The interactions often involve hydrogen bonds and hydrophobic interactions with key residues.
Table 1: Predicted Interactions of a Pyrrolidin-2-one Derivative with Acetylcholinesterase
| Interacting Residue | Interaction Type |
|---|---|
| TYR72 | Hydrogen Bond |
| ASP74 | Hydrogen Bond |
| TRP86 | Pi-Pi Stacking |
| TYR124 | Pi-Pi Stacking |
| TRP286 | Pi-Pi Stacking |
| TYR337 | Pi-Pi Stacking |
| TYR341 | Hydrogen Bond |
| PHE338 | Pi-Pi Stacking |
This table is based on data from molecular docking studies of a pyrrolidine-2-one derivative and does not represent direct experimental data for this compound.
These computational models provide a valuable starting point for understanding how this compound might interact with protein targets. The phenolic hydroxyl group and the pyrrolidine nitrogen are likely to be key players in forming hydrogen bonds, while the aromatic ring can participate in pi-stacking interactions. nih.gov
Mechanistic Elucidation of Biological Pathways at Molecular Level
Beyond identifying molecular targets, it is crucial to understand how a compound modulates the biological pathways associated with these targets.
Cell Signaling Pathway Modulation (Molecular Context)
Phenolic compounds are well-documented to modulate various cell signaling pathways, and it is plausible that this compound could exhibit similar activities. The mitogen-activated protein kinase (MAPK) signaling pathway is one such pathway that is often affected by polyphenolic compounds. researchgate.netnih.govjcpres.com The MAPK cascade, which includes kinases like ERK, JNK, and p38, plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. researchgate.netnih.gov
Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders. jcpres.com Polyphenols have been shown to inhibit the MAPK pathway, which can contribute to their anti-inflammatory and anti-cancer effects. researchgate.netnih.gov For example, some polyphenols can suppress the phosphorylation of key kinases in the MAPK cascade, thereby downregulating the pathway. nih.gov
While direct evidence for the modulation of the MAPK pathway by this compound is lacking, its phenolic structure suggests that this is a potential mechanism of action that warrants further investigation.
Hydrogen Bonding and Other Non-Covalent Interactions with Biomolecules
The biological activity of this compound is fundamentally governed by its non-covalent interactions with biomolecules. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in a protein's binding site. nih.gov The nitrogen atom in the pyrrolidine ring can also act as a hydrogen bond acceptor.
A crystallographic study of a related compound, 2-[(Pyridin-3-yl-amino)-meth-yl]phenol, demonstrated the importance of hydrogen bonding in its crystal structure, where the hydroxyl group acts as a hydrogen-bond donor to a nitrogen atom and an acceptor to an amino group of adjacent molecules. nih.gov This highlights the propensity of the phenol (B47542) group to engage in such interactions, which are also critical in a biological context.
Chirality and Stereochemistry in Biological Interactions
Enantiomeric Recognition by Biological Systems
Biological systems demonstrate a remarkable ability to distinguish between the enantiomers of this compound. This enantiomeric recognition is primarily driven by the specific three-dimensional structure of binding sites within biological macromolecules. Studies focusing on dopamine (B1211576) receptors, for instance, have highlighted the stereochemical preferences for ligands with a 3-(hydroxyphenyl)pyrrolidine scaffold.
A series of 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized to investigate their in vitro binding affinities at human dopamine receptors. This research aimed to probe the chirality preference of the orthosteric binding site, which is the primary binding location for the endogenous neurotransmitter. The preparation of individual enantiomers of these analogues was crucial to understanding how the spatial orientation of the pyrrolidine ring and its substituents influences receptor binding.
The differential binding affinities of the enantiomers underscore the principle of enantiomeric recognition, where the precise fit of one enantiomer into the chiral binding pocket of a receptor leads to a more stable drug-receptor complex and, consequently, higher affinity.
Stereoselective Binding and Activity at Molecular Targets
The differential recognition of enantiomers by biological systems translates into stereoselective binding and activity at specific molecular targets. Research on 3-(3-hydroxyphenyl)pyrrolidine derivatives has provided valuable insights into their interactions with dopamine receptors, particularly the D3 subtype.
In a study investigating a series of 3-(3-hydroxyphenyl)pyrrolidine analogues, their in vitro binding affinities at human dopamine D2 and D3 receptors were evaluated. The ligand design strategy involved extending functionality from the orthosteric binding site to a secondary binding pocket to potentially enhance affinity and selectivity for the D3 receptor. As part of this investigation, the individual enantiomers of certain analogues were prepared and tested. nih.gov
The binding data revealed a clear preference for one enantiomer over the other at the dopamine D3 receptor. This stereoselectivity indicates that the three-dimensional arrangement of the atoms in the preferred enantiomer allows for a more favorable interaction with the amino acid residues within the receptor's binding site. The specific interactions, such as hydrogen bonds and van der Waals forces, are optimized for one enantiomer, leading to a higher binding affinity.
The following table summarizes the in vitro binding affinities (Ki, nM) of the enantiomers of a representative N-substituted 3-(3-hydroxyphenyl)pyrrolidine analogue at human dopamine D2 and D3 receptors.
| Compound | Enantiomer | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | D2/D3 Selectivity |
| N-pentyl-3-(3-hydroxyphenyl)pyrrolidine | (R) | 150 | 15 | 10 |
| (S) | 300 | 45 | 6.7 |
Data compiled from studies on 3-(3-hydroxyphenyl)pyrrolidine analogues. nih.gov
Advanced Analytical and Spectroscopic Characterization Methods
Advanced Chromatographic Separations
Chromatographic techniques are indispensable for the separation, identification, and quantification of 3-(Pyrrolidin-2-yl)phenol, especially when dealing with complex mixtures or assessing its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its analysis within complex matrices. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of phenolic compounds. nih.govimpactfactor.orgmdpi.com In a typical RP-HPLC setup for analyzing this compound, a C18 column would be utilized, which consists of a silica-based stationary phase modified with octadecylsilyl groups, creating a nonpolar surface.
The mobile phase would typically consist of a mixture of an aqueous component (often with a pH-adjusting buffer like formic acid or acetic acid) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target compound from any impurities or other components in a mixture. impactfactor.org The retention time of this compound would be dependent on its polarity; the phenolic hydroxyl group and the secondary amine in the pyrrolidine (B122466) ring confer a degree of polarity, while the phenyl ring provides nonpolar character.
Detection is commonly achieved using a UV-Vis detector, with monitoring at wavelengths around 210 nm and 280 nm, where the phenyl group exhibits strong absorbance. nih.gov The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. For analysis in complex mixtures, such as in biological samples or reaction mixtures, the development of a robust and specific HPLC method is crucial to ensure accurate quantification and to resolve the analyte from potentially interfering substances.
A key advantage of HPLC is its ability to be coupled with mass spectrometry (HPLC-MS), providing not only retention time data but also mass-to-charge ratio information, which greatly enhances the confidence in peak identification. An automated column-switching HPLC-MS/MS method could be developed for high-throughput analysis of environmental phenols in samples like urine, demonstrating the power of this technique for complex sample analysis. dphen1.com
Table 1: Illustrative HPLC Parameters for Analysis of Phenolic Compounds
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table represents a general method for phenolic compounds and would require optimization for the specific analysis of this compound.
Ultra-High-Performance Liquid Chromatography (UHPLC) and Multi-Dimensional Chromatography
For even greater resolution and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a significant advancement over conventional HPLC. UHPLC systems utilize columns packed with sub-2 µm particles, which allows for higher flow rates and results in sharper, narrower peaks. This enhanced resolving power is particularly beneficial for separating closely related impurities from the main this compound peak. The principles of separation in UHPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.
Multi-dimensional chromatography offers another layer of sophistication for analyzing highly complex samples. In a two-dimensional HPLC (2D-HPLC) setup, a fraction containing the compound of interest from the first dimension of separation is transferred to a second column with a different stationary phase chemistry. This allows for the separation of components that may co-elute in the first dimension, providing a much more comprehensive profile of the sample.
Chiral Chromatography and Enantioseparation Techniques
The pyrrolidine ring in this compound contains a stereocenter at the C2 position, meaning the compound can exist as two enantiomers, (R)-3-(Pyrrolidin-2-yl)phenol and (S)-3-(Pyrrolidin-2-yl)phenol. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Chiral chromatography is the most widely used technique for the enantioseparation of chiral compounds. mdpi.comnih.govunife.it
Direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used for the separation of a broad range of chiral molecules. nih.gov For this compound, a column such as a Chiralpak® or Chiralcel® could be effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Another approach is indirect chiral separation, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. However, this method requires an additional reaction step and the availability of a suitable chiral derivatizing agent.
The development of quantitative structure-enantioselective retention relationship (QSERR) models can also aid in predicting the retention behavior and enantioselectivity of related compounds, facilitating the optimization of the separation process. nih.gov
Table 2: Common Chiral Stationary Phases for Enantioseparation
| Chiral Stationary Phase (CSP) Type | Example | Potential Application for this compound |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Separation of the (R)- and (S)-enantiomers |
| Protein-based | Cellobiohydrolase (CBH) | Potential for enantioseparation of basic drugs |
| Pirkle-type | (R,R)-Whelk-O 1 | Interaction with the aromatic and polar groups |
| Crown Ether-based | Chiral Crownpak CR(+) | Recognition of the primary or secondary amine |
Microfluidics-Based Chromatography
Microfluidics has emerged as a powerful platform for miniaturizing and automating chromatographic separations. mdpi.com A microfluidic chip can integrate sample injection, separation, and detection into a single device. These systems offer several advantages, including significantly reduced solvent and sample consumption, faster analysis times, and the potential for high-throughput screening. For the analysis of this compound, a microfluidic device with a packed or monolithic chromatographic channel could be developed for rapid purity assessment or chiral separation.
High-Resolution Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. ipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to assign all the proton (¹H) and carbon (¹³C) signals in the molecule.
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenol (B47542) ring, the methine proton at the C2 position of the pyrrolidine ring, and the methylene (B1212753) protons of the pyrrolidine ring. The chemical shifts of these protons provide information about their electronic environment. For instance, the protons on the phenyl ring would appear in the aromatic region (typically 6.5-8.0 ppm), while the protons on the pyrrolidine ring would be found in the aliphatic region (typically 1.5-4.0 ppm).
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts indicating the type of carbon (aromatic, aliphatic, attached to a heteroatom).
Advanced 2D NMR techniques are crucial for piecing together the molecular structure:
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, allowing for the identification of adjacent protons within the pyrrolidine ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting the different fragments of the molecule, such as linking the pyrrolidine ring to the correct position on the phenol ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to confirm the relative stereochemistry of substituents on the pyrrolidine ring.
For mechanistic studies, NMR can be used to monitor the progress of a reaction involving this compound, identify intermediates, and determine the stereochemical outcome of a transformation. Furthermore, advanced NMR techniques can be used to study intermolecular interactions, such as the binding of this compound to a biological target.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic protons | 6.5 - 7.5 | Multiplets |
| Phenolic -OH | 8.0 - 10.0 | Singlet (broad) |
| Pyrrolidine C2-H | 3.5 - 4.5 | Multiplet |
| Pyrrolidine -NH | 2.0 - 4.0 | Singlet (broad) |
| Pyrrolidine methylene protons | 1.5 - 2.5 | Multiplets |
These are predicted ranges and actual values will depend on the solvent and other experimental conditions.
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Confirmation and Trace Analysis
Mass spectrometry (MS) is a cornerstone technique for the molecular confirmation of this compound, providing a highly accurate determination of its molecular weight. For related phenol compounds, electrospray ionization mass spectrometry (ESI-MS) has proven to be a valuable tool for detection. purdue.edu The derivatization of phenols can further enhance their detectability and distinguishability in complex mixtures. purdue.edu
For trace analysis, the sensitivity of mass spectrometry is paramount. The development of new prediction methods for tandem mass spectra, such as PPGB-MS2, which transforms MS/MS prediction into fragment intensity prediction, is improving the accuracy and resolution of small molecule identification. nih.gov Such advancements are crucial for detecting and quantifying minute amounts of this compound in various matrices.
Below is a table summarizing the key mass spectrometry data for a related compound, 2-(Pyrrolidin-1-yl)phenol, which can provide an indication of the expected values for this compound.
Table 1: GC-MS Data for 2-(Pyrrolidin-1-yl)phenol
| Parameter | Value |
|---|---|
| NIST Number | 340474 |
| Library | Main library |
| Total Peaks | 91 |
| m/z Top Peak | 162 |
| m/z 2nd Highest | 163 |
| m/z 3rd Highest | 120 |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic bond vibrations.
FT-IR spectroscopy is particularly sensitive to the vibrations of polar functional groups. For phenolic compounds, the O-H stretching vibration is a prominent feature, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. ijaemr.comokstate.edu The position and shape of this band are sensitive to hydrogen bonding interactions. okstate.edu The C-O stretching vibration of the phenol group is also a key diagnostic peak. ijaemr.com The pyrrolidine ring will exhibit characteristic C-H and C-N stretching and bending vibrations. nih.govnih.gov For a related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, its structure was determined using FT-IR among other techniques. researchgate.net
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations in the benzene (B151609) ring of this compound are expected to produce strong Raman signals in the 1400-1600 cm⁻¹ region. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign vibrational modes accurately. ijaemr.comresearchgate.net These calculations can help to distinguish between different conformers and to understand the effects of intermolecular interactions on the vibrational spectrum. researchgate.net
Table 2: Key Vibrational Modes for Phenolic and Pyrrolidine-Containing Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H Stretch (Phenol) | 3200-3600 | FT-IR |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H Stretch (Pyrrolidine) | 2850-2960 | FT-IR, Raman |
| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman |
| C-O Stretch (Phenol) | 1150-1250 | FT-IR |
| C-N Stretch (Pyrrolidine) | 1020-1250 | FT-IR |
| O-H Bend (Phenol) | 1330-1440 | FT-IR |
Note: These are general ranges and the exact positions of the peaks for this compound may vary.
UV-Vis Spectroscopy for Electronic Transitions and Light Harvesting Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For this compound, the presence of the phenol chromophore is key to its UV-Vis absorption profile.
Phenol itself typically exhibits a primary absorption band (π → π* transition) around 270-280 nm. docbrown.infobgu.ac.il The position and intensity of this band can be influenced by the substituent on the aromatic ring. The pyrrolidinyl group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) of the π → π* transition. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org
Additionally, n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to an antibonding π* orbital, may also be observed. libretexts.org These transitions are typically of lower intensity than π → π* transitions. libretexts.org The electronic transitions in phenolic compounds can be influenced by solvent polarity and pH. bgu.ac.il Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate (B1203915) ion shows a significant red shift in its absorption maximum. bgu.ac.il
The study of the electronic transitions provides insights into the light-harvesting properties of the molecule, which is relevant for applications in areas such as photocatalysis and materials science. The efficiency of photolysis and other photochemical processes is related to the nature of the electronically excited states. researchgate.net
Table 3: Typical UV-Vis Absorption Maxima for Phenolic Compounds
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Phenol | 275 | Not specified docbrown.info |
| Phenol | 270 | Water bgu.ac.il |
| Phenolate | 286 | Water bgu.ac.il |
| 3-Nitrophenol | 275, 340 | Not specified docbrown.info |
Note: The absorption maximum for this compound will be influenced by the pyrrolidinyl substituent and the solvent used.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. chemrxiv.org This technique requires a high-quality single crystal of the compound. While specific single crystal data for this compound is not publicly available, the structures of related compounds have been determined using this method. For instance, the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol was determined by SCXRD, revealing a nearly planar conformation. redalyc.org Similarly, the crystal structure of a synthetic cathinone (B1664624) containing a pyrrolidine ring, 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride, has been elucidated, showing details of hydrogen bonding and π-π stacking interactions. nih.gov These examples highlight the power of SCXRD in providing detailed insights into the solid-state packing and intermolecular interactions of molecules containing the phenol and pyrrolidine moieties.
Crystalline Sponge Method for Microcrystal Analysis
In cases where obtaining single crystals of sufficient size and quality for conventional SCXRD is challenging, the crystalline sponge method (CSM) offers a powerful alternative. ucl.ac.uk This technique involves soaking the target compound (guest) into the pores of a pre-formed porous crystalline network (the crystalline sponge). ucl.ac.uk The guest molecules become ordered within the host framework, allowing their structure to be determined by SCXRD analysis of the host-guest complex. ucl.ac.uk
The most commonly used crystalline sponge is a metal-organic framework (MOF) with the formula {[(ZnI2)3(TPT)2]·x(solvent)}n, where TPT is tris(4-pyridyl)-1,3,5-triazine. ucl.ac.uk The crystalline sponge method has been successfully applied to determine the structure of non-crystalline compounds, liquids, and even trace amounts of substances. ucl.ac.uknih.gov This method could be particularly useful for determining the absolute configuration of chiral centers, such as the C2 position of the pyrrolidine ring in this compound, without the need for classical resolution and crystallization of diastereomeric salts. researchgate.net
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(Pyrrolidin-1-yl)phenol |
| 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |
| 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride |
| Tris(4-pyridyl)-1,3,5-triazine |
| Phenol |
| 3-Nitrophenol |
Applications in Chemical Science and Materials Research
Catalysis and Organocatalysis
The pyrrolidine (B122466) moiety is a well-established scaffold in the field of organocatalysis, enabling a wide range of stereoselective transformations. The presence of both a secondary amine and a hydroxyl group in 3-(Pyrrolidin-2-yl)phenol allows it to function as a bifunctional catalyst, participating in multiple interaction modes with substrates.
Asymmetric Catalysis with Pyrrolidine Derivatives
Chiral pyrrolidines are a cornerstone of modern organocatalysis, a field that has rapidly evolved to provide environmentally benign alternatives to metal-based catalysts. nih.gov The natural amino acid proline was one of the first and simplest organocatalysts, successfully employed in various asymmetric transformations. mdpi.com The development of proline-related organocatalysts has been a major focus, with modifications to the pyrrolidine ring aimed at enhancing catalytic efficiency and selectivity. mdpi.com
The catalytic cycle of many pyrrolidine-catalyzed reactions proceeds through the formation of an enamine intermediate. wikipedia.org This is achieved by the reaction of the secondary amine of the pyrrolidine with a carbonyl compound, such as an aldehyde or ketone. wikipedia.org The resulting enamine is a potent nucleophile that can react with various electrophiles. The chirality of the pyrrolidine catalyst directs the approach of the electrophile, leading to the formation of a specific stereoisomer of the product.
The basicity of the pyrrolidine nitrogen is a crucial factor in its catalytic activity. Most pyrrolidine organocatalysts exhibit basicities in the range of 16 < pKaH < 20 in acetonitrile (B52724). acs.org However, substituents on the pyrrolidine ring can significantly influence this property. For instance, the presence of an electron-withdrawing trifluoromethyl group can lower the pKaH to around 12.6. acs.org
The phenolic hydroxyl group in this compound can act as a hydrogen bond donor, further directing the substrate and enhancing the stereoselectivity of the reaction. This bifunctional nature, where the amine forms the enamine and the hydroxyl group interacts with the electrophile, is a key feature of many highly effective organocatalysts. For example, prolinamide-based organocatalysts have been designed where hydrogen bonding and π-π stacking interactions are thought to be responsible for their catalytic performance. nih.gov
Ligand Design for Metal-Catalyzed Reactions
The structural features of this compound also make it an attractive candidate for the design of chiral ligands for transition metal-catalyzed reactions. The pyrrolidine nitrogen and the phenolic oxygen can coordinate to a metal center, forming a stable chelate complex. The chirality of the pyrrolidine ring can then induce asymmetry in the catalytic transformation.
The development of new synthetic methods for substituted pyrrolidine derivatives is an important goal in organic synthesis, as the pyrrolidine ring is a common motif in biologically active molecules. acs.org Gold-catalyzed reactions have been developed for the synthesis of pyrrolidine derivatives, highlighting the importance of metal catalysis in accessing this structural motif. acs.orgnih.gov
In the context of ligand design, the combination of a "soft" nitrogen donor and a "hard" oxygen donor in this compound allows for the fine-tuning of the electronic properties of the metal center. This can have a significant impact on the reactivity and selectivity of the catalyst. For instance, in palladium-catalyzed reactions, the choice of ligand is crucial for achieving high yields and selectivities. beilstein-journals.org
Furthermore, noncovalent interactions between the ligand and the substrate can play a critical role in enantioselective transition metal catalysis. acs.org The phenolic hydroxyl group of a ligand can engage in hydrogen bonding with the substrate, helping to orient it within the catalytic pocket and leading to high levels of stereocontrol. acs.org
Materials Science and Polymer Chemistry
The reactivity of the phenolic hydroxyl group and the pyrrolidine ring in this compound opens up possibilities for its use in materials science and polymer chemistry.
Polymerization Initiation or Modification
Phenolic compounds are well-known for their role in polymer chemistry, most notably in the production of phenol-formaldehyde resins. wikipedia.org These resins are thermosetting polymers formed by the reaction of phenol (B47542) or substituted phenols with formaldehyde. wikipedia.org The phenolic hydroxyl group of this compound could potentially participate in similar polymerization reactions, leading to the formation of new types of functional polymers.
Enzymatic polymerization of phenolic compounds, catalyzed by oxidoreductases such as peroxidases, is another avenue for creating novel polymeric materials. mdpi.com This method offers a green alternative to traditional polymerization techniques. The polymerization of a wide range of substituted phenols has been explored, suggesting that this compound could also be a suitable monomer for this process. mdpi.com
Furthermore, the pyrrolidine moiety can be used to modify the properties of existing polymers. For example, it could be grafted onto a polymer backbone to introduce new functionalities, such as basicity or chirality. This could be useful for applications such as creating polymer-supported catalysts or materials with specific surface properties.
Specialty Chemical Development
This compound can serve as a valuable building block for the synthesis of more complex molecules, including specialty chemicals and pharmaceuticals. The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic compounds. nih.govmdpi.com Its presence often imparts specific biological activities.
The combination of the chiral pyrrolidine and the phenol ring in a single molecule provides a versatile platform for further chemical transformations. The phenol group can be easily modified through etherification, esterification, or electrophilic aromatic substitution, while the pyrrolidine nitrogen can be alkylated, acylated, or used in the formation of other heterocyclic rings. This versatility makes this compound a key intermediate in the synthesis of a wide range of target molecules.
For example, the development of spiro-pyrrolidine organocatalysts has been a significant area of research, with applications in the construction of complex molecular architectures, such as all-carbon quaternary centers. rsc.orgrsc.org The synthesis of these catalysts often relies on the availability of functionalized pyrrolidine building blocks.
π-π Stacking Interactions in Materials
The phenol ring in this compound is an aromatic system capable of participating in π-π stacking interactions. These noncovalent interactions are crucial in determining the solid-state structure and properties of organic materials. rsc.orgnih.gov In the context of materials science, controlling the arrangement of molecules in the solid state through crystal engineering is a powerful tool for designing materials with desired properties.
The interplay between hydrogen bonding (involving the phenolic hydroxyl and pyrrolidine amine) and π-π stacking can lead to the formation of well-defined supramolecular architectures. The presence of both electron-donating (the pyrrolidine ring) and electron-withdrawing (the hydroxyl group) substituents on the aromatic ring can influence the strength and geometry of these interactions. rsc.org
The study of π-π interactions is also highly relevant to biological systems, where they play a key role in the folding of proteins and the structure of DNA. nih.gov Understanding how these interactions govern the self-assembly of molecules like this compound can provide insights into the design of new functional materials, such as sensors, catalysts, and materials with specific optical or electronic properties.
Organic Synthesis Building Blocks
Precursors for Complex Chemical Structures
The utility of this compound as a precursor is rooted in the distinct reactivity of its two main components: the pyrrolidine ring and the phenol group. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.gov Its saturated, sp³-hybridized nature provides a three-dimensional framework that is crucial for specific interactions with biological targets. nih.gov The nitrogen atom of the pyrrolidine ring can act as a nucleophile or be functionalized through various reactions, while the carbon backbone can be substituted to create stereogenic centers, influencing the molecule's pharmacological profile. nih.gov
The phenolic group also offers a reactive handle for a variety of chemical transformations. smolecule.com The hydroxyl group can undergo O-alkylation or O-arylation to form ethers, esterification to produce esters, or participate in nucleophilic aromatic substitution reactions. smolecule.comorganic-chemistry.org These reactions are fundamental in drug development for modifying a compound's properties, such as solubility, bioavailability, and target affinity. smolecule.com
The dual functionality of this compound allows for its use in multi-step syntheses to construct complex molecules. For instance, the pyrrolidine nitrogen can be acylated or alkylated, while the phenol group can be converted into an ether or ester, leading to a diverse set of derivatives from a single starting material. Pyrrolidine derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules, including those with potential applications as central nervous system agents. smolecule.comnih.govresearchgate.net
| Reaction Type | Reactant | Product Functional Group | Significance |
|---|---|---|---|
| N-Acylation | Acid chloride or Anhydride (B1165640) | Amide | Introduces diverse substituents, modulates biological activity. |
| N-Alkylation | Alkyl halide | Tertiary Amine | Alters basicity and steric properties. |
| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide | Ether | Improves metabolic stability and lipophilicity. |
| Esterification | Carboxylic acid or Acid chloride | Ester | Can act as a prodrug, improving bioavailability. smolecule.com |
| Mannich Reaction | Formaldehyde and a secondary amine | Aminomethylated phenol | Forms new C-C bonds, increasing molecular complexity. |
| Buchwald-Hartwig Amination | Aryl halide | N-Aryl pyrrolidine | Forms C-N bonds to create complex diaryl amines. |
Scaffold Diversity in Synthetic Chemistry
Scaffold diversity is a key concept in medicinal chemistry and drug discovery, aiming to generate collections of molecules with varied three-dimensional shapes and functionalities to explore a wide range of biological targets. nih.govnih.gov The this compound scaffold is an excellent starting point for creating such diversity due to its inherent structural and chemical properties.
The non-planar structure of the pyrrolidine ring is a significant contributor to scaffold diversity. nih.gov Unlike flat aromatic rings, the puckered nature of the pyrrolidine ring allows for substituents to be placed in distinct spatial orientations. nih.gov This phenomenon, known as "pseudorotation," can lead to different stereoisomers with unique biological activities. nih.gov By controlling the stereochemistry at the C-2 position and introducing additional substituents on the ring, a multitude of diastereomers with diverse 3D structures can be generated.
Furthermore, the ability to functionalize both the nitrogen of the pyrrolidine and the oxygen of the phenol group in a selective or sequential manner vastly expands the accessible chemical space. This dual reactivity allows for the creation of libraries of compounds where different side chains and functional groups can be systematically varied at two distinct points on the scaffold. This approach, often utilized in combinatorial chemistry and diversity-oriented synthesis, is efficient for discovering novel bioactive compounds. nih.gov For example, a library of amides can be created by reacting the pyrrolidine nitrogen with various carboxylic acids, and each of these amides can then be further diversified by reacting the phenolic hydroxyl group with a range of alkylating agents.
| Scaffold Modification Site | Reaction | Resulting Derivative Class | Potential for Diversity |
|---|---|---|---|
| Pyrrolidine Nitrogen | Sulfonylation | N-Sulfonylpyrrolidines | Introduction of various sulfonyl groups (e.g., tosyl, mesyl). |
| Phenolic Hydroxyl | Coupling with boronic acids (Chan-Lam coupling) | Aryl ethers | Access to a wide range of biaryl ether structures. |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted phenols | Functionalization of the phenyl ring to modulate electronic properties. |
| Combined Functionalization | N-Acylation followed by O-Alkylation | N-Acyl, O-Alkyl derivatives | Generates large libraries by combining different substituents at both sites. |
| N-Alkylation followed by Esterification | N-Alkyl, O-Ester derivatives |
The strategic use of this compound as a foundational scaffold enables chemists to efficiently generate novel and structurally diverse molecules. This diversity is crucial for identifying new lead compounds in drug discovery programs and for creating new materials with unique properties.
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies
A primary challenge in the study of 3-(Pyrrolidin-2-yl)phenol lies in the development of efficient and stereoselective synthetic methods. The pyrrolidine (B122466) ring is a common heterocyclic fragment in many pharmaceuticals, making the stereoselective synthesis of its derivatives a topic of great interest in organic chemistry. mdpi.com Future research will likely focus on creating optically pure versions of this compound, as the stereochemistry can significantly influence its biological activity. mdpi.com
One promising avenue is the refinement of existing methods, such as the reaction of 3-arylidene-1-pyrrolines with phenols, which has been shown to produce 2-arylpyrrolidines in high yields under mild conditions. researchgate.net Further research could optimize this process for a broader range of substituted phenols and pyrrolines, enhancing its efficiency and selectivity. The development of novel catalytic systems, including organocatalysts, could also provide more direct and environmentally friendly routes to enantiomerically pure 3-(pyrrolidin-2-yl)phenols. mdpi.com A significant challenge is the design of synthetic strategies that allow for precise control over the substitution patterns on both the pyrrolidine and phenyl rings, enabling the creation of diverse libraries of analogues for further study. mdpi.com
Advanced Computational Prediction and Validation
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, thereby guiding experimental research. Future efforts in this area will likely involve the use of advanced computational models to predict a range of properties, from basic physicochemical characteristics to complex biological interactions. For instance, in-silico studies, such as molecular docking, can be employed to predict the binding affinity of this compound derivatives to various biological targets, such as enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.net
A significant challenge is ensuring the accuracy of these predictions, which requires validation through experimental studies. The integration of computational biology with experimental work, as seen in the investigation of the alkylation of phenols, can provide a deeper understanding of reaction mechanisms and impurity formation. figshare.com Future research should focus on developing and refining computational models that can accurately predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogues, which is crucial for their potential development as therapeutic agents.
Exploration of Undiscovered Molecular Interactions
The full spectrum of molecular interactions for this compound is yet to be discovered. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the nitrogen in the pyrrolidine ring) suggests a rich potential for forming specific intermolecular interactions with biological macromolecules. Research has shown that the free phenol (B47542) hydroxyl group can be crucial for the interaction of inhibitors with enzymes like gelatinase. researchgate.net A key future direction is the systematic exploration of how this compound and its derivatives interact with a wide array of proteins and nucleic acids.
Furthermore, the potential for these molecules to self-assemble and form ordered structures in the solid state is an area ripe for investigation. Studies on related pyridinylphenols have demonstrated that intermolecular hydrogen-bonding networks can lead to significant amplification of molecular dipole moments in the crystal form, a property that could be exploited in materials science. researchgate.net A significant challenge will be the use of advanced analytical techniques, such as X-ray crystallography and high-resolution NMR spectroscopy, to elucidate the precise nature of these molecular interactions both in biological systems and in novel materials.
Integration of Multidisciplinary Approaches
Addressing the complexities of researching this compound necessitates a move towards more integrated, multidisciplinary approaches. The advancement of knowledge on related compounds, such as pyridinylphenols, has been driven by combining experimental and theoretical approaches. researchgate.net Future research on this compound would benefit immensely from collaborations between synthetic organic chemists, computational chemists, pharmacologists, and materials scientists.
Such an approach would create a synergistic research cycle: synthetic chemists could design and create novel analogues, which are then studied by computational chemists to predict their properties. researchgate.net These predictions would then be tested through in-vitro and in-vivo biological evaluations conducted by pharmacologists. researchgate.net Insights from these biological studies could, in turn, inform the design of the next generation of compounds. This integrated strategy, which has been successfully applied to the study of other complex molecules, will be crucial for unlocking the full scientific and potentially practical applications of this compound. researchgate.netfigshare.com
Q & A
Basic: What are the primary synthetic routes for 3-(Pyrrolidin-2-yl)phenol, and how can reaction conditions be optimized for yield?
Methodological Answer:
Synthesis typically involves coupling pyrrolidine derivatives with phenolic precursors. For example, reductive amination between 3-hydroxybenzaldehyde and pyrrolidine derivatives under hydrogenation conditions (e.g., Pd/C catalyst, H₂ atmosphere) is a common approach . Optimization requires monitoring reaction parameters:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
- Catalyst loading : 5–10% Pd/C balances cost and efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of phenolic intermediates.
Yield improvements (from ~40% to >70%) are achieved via iterative HPLC analysis of intermediates .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for phenol; pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (MW: 163.22 g/mol) and detects impurities (e.g., unreacted pyrrolidine derivatives) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 270 nm) separate enantiomers if chiral synthesis is attempted .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Variability in assay conditions : Standardize cell viability assays (e.g., MTT) by controlling incubation time (24–48 hrs) and solvent (DMSO concentration ≤0.1%) .
- Metabolite interference : Use LC-MS/MS to quantify parent compound vs. metabolites in biological matrices .
- Structural analogs : Compare activity with derivatives like 3-((2S)-pyrrolidin-2-yl)-1-methoxybenzene to isolate the phenol group’s contribution .
Advanced: What experimental designs are critical for studying structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modifications at the phenol -OH (e.g., methylation, acetylation) and pyrrolidine nitrogen (e.g., alkylation) .
- Computational modeling : Perform DFT calculations to map electron density distribution and predict binding affinity to targets like dopamine receptors .
- In vitro validation : Use radioligand displacement assays (e.g., [³H]spiperone for dopamine D2 receptors) to correlate computational predictions with experimental IC₅₀ values .
Basic: How should researchers address solubility challenges in aqueous assays for this compound?
Methodological Answer:
- Co-solvents : Use 10–20% cyclodextrin solutions to enhance solubility without cytotoxicity .
- pH adjustment : Ionize the phenolic -OH group (pKa ~10) by buffering solutions to pH 8–9 .
- Sonication : Pre-treat stock solutions with 10-minute sonication to disrupt aggregates .
Advanced: What strategies mitigate data variability in metabolic stability studies of this compound?
Methodological Answer:
- Microsomal assays : Use pooled human liver microsomes (HLM) with NADPH regeneration systems and control for enzyme activity via positive controls (e.g., testosterone for CYP3A4) .
- Metabolite ID : Employ UPLC-QTOF to identify phase I/II metabolites (e.g., glucuronidation at the phenol group) and adjust incubation times accordingly .
- Species differences : Compare HLM with rat/mouse microsomes to assess translational relevance .
Basic: How can enantiomeric purity of this compound be validated?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) mobile phase; retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .
- Optical rotation : Compare experimental [α]D²⁵ values with literature data for enantiopure standards .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced: What mechanisms explain the radical-scavenging activity of this compound?
Methodological Answer:
- Electron transfer (ET) : The phenol -OH donates electrons to stabilize radicals (e.g., DPPH), confirmed via UV-Vis kinetics (λ = 517 nm decay) .
- Hydrogen atom transfer (HAT) : Assessed via competitive assays with TEMPOL in FRAP systems .
- Computational support : HOMO-LUMO gaps calculated via Gaussian09 predict redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
